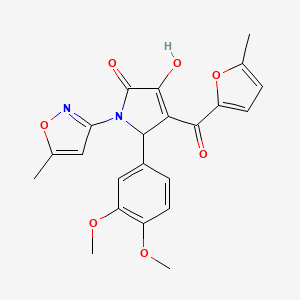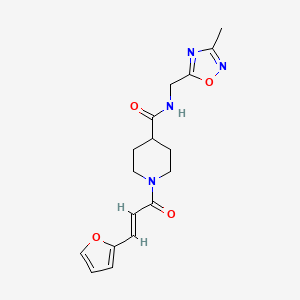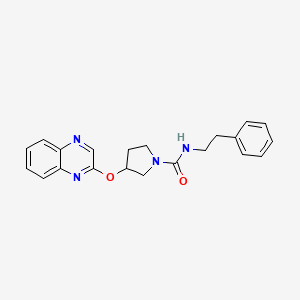![molecular formula C21H28N6O2 B2569296 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 868143-74-2](/img/structure/B2569296.png)
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione, also known as MPP, is a purine derivative that has been extensively studied for its potential applications in scientific research. MPP is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Wirkmechanismus
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione acts as a competitive antagonist of the adenosine A1 receptor, which inhibits the binding of adenosine to this receptor. This results in the inhibition of downstream signaling pathways that are activated by adenosine, including the inhibition of cyclic AMP production and the activation of potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione has several advantages as a research tool. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor. This compound has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, this compound also has some limitations. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, this compound has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione. One area of interest is the role of adenosine A1 receptors in neurological diseases, such as Parkinson's disease and epilepsy. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to investigate its potential therapeutic applications. Another area of interest is the development of novel compounds that target the adenosine A1 receptor, which may have improved pharmacokinetic and pharmacodynamic properties compared to this compound. Finally, further studies are needed to investigate the potential applications of this compound in other areas, such as cardiovascular disease and cancer.
Synthesemethoden
The synthesis of 3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione involves several steps, starting from commercially available starting materials. The first step involves the reaction between 4-methylbenzyl chloride and piperazine, which yields 4-(4-methylphenyl)methylpiperazine. This intermediate is then reacted with 3-methyl-7-propargylxanthine to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor. This compound has also been used to investigate the role of adenosine A1 receptors in various diseases, including Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJXQKCMSLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)

![2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2569223.png)

![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)


![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)
![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![Dispiro[3.0.35.24]decan-9-amine;hydrochloride](/img/structure/B2569235.png)